molecular formula C22H29FN4O B5531080 9-(4-fluoro-2-methylbenzyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one

9-(4-fluoro-2-methylbenzyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one

Cat. No. B5531080
M. Wt: 384.5 g/mol
InChI Key: YKRRRQBYVXMYRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 9-(4-fluoro-2-methylbenzyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one often involves multi-step processes. For instance, Parameswarappa and Pigge (2011) describe the construction of 3,9-diazaspiro[5.5]undecane derivatives via intramolecular spirocyclization of 4-substituted pyridines (Parameswarappa & Pigge, 2011). Similarly, Li et al. (2014) synthesized related compounds using multi-component reactions (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds can be quite complex. Zeng, Wang, and Zhang (2021) analyzed a related 1,5-dioxaspiro[5.5] derivative, revealing insights into its crystal structure and confirming its properties via X-ray diffraction and quantum chemical computations (Zeng, Wang, & Zhang, 2021).

Chemical Reactions and Properties

These compounds often exhibit significant biological activity. Clark et al. (1983) studied 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for their antihypertensive properties (Clark et al., 1983). Additionally, Rice, Grogan, and Freed (1964) developed synthetic paths for both symmetrical and unsymmetrical derivatives of 3,9-diazaspiro[5,5]undecane (Rice, Grogan, & Freed, 1964).

Physical Properties Analysis

Investigations into the physical properties of these compounds, such as their crystal structure and thermodynamic properties, provide valuable information for their potential applications. The study by Zeng, Wang, and Zhang (2021) is a notable example of such an investigation (Zeng, Wang, & Zhang, 2021).

Chemical Properties Analysis

The chemical properties, particularly their reactivity and stability, are crucial for understanding their potential in various applications. The works by Clark et al. (1983) and Rice, Grogan, and Freed (1964) contribute to our understanding in this area (Clark et al., 1983); (Rice, Grogan, & Freed, 1964).

properties

IUPAC Name

9-[(4-fluoro-2-methylphenyl)methyl]-2-[2-(1H-imidazol-5-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O/c1-17-12-19(23)3-2-18(17)14-26-10-7-22(8-11-26)6-4-21(28)27(15-22)9-5-20-13-24-16-25-20/h2-3,12-13,16H,4-11,14-15H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRRRQBYVXMYRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)CN2CCC3(CCC(=O)N(C3)CCC4=CN=CN4)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(4-fluoro-2-methylbenzyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one

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